4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

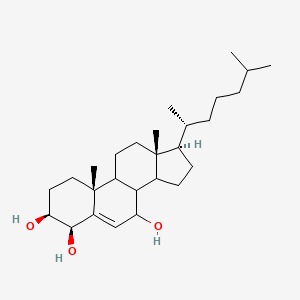

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL, also known as (3b,4b,7a)-cholest-5-ene-3,4,7-triol, belongs to the class of organic compounds known as cholesterols and derivatives . It is a natural cholesterol metabolite that is synthesized in the liver and also found in the brain and adrenal glands.

Synthesis Analysis

The synthesis of this compound involves the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which is the first and rate-limiting enzyme in the classic bile acid synthesis pathway . The enzyme is exclusively expressed in the endoplasmic reticulum of hepatocytes .

Molecular Structure Analysis

The molecular formula of this compound is C27H46O3 . The molecular weight is 418.662 .

科学的研究の応用

Metabolism and Biological Activities

One of the major oxysterols in human circulation is 4-beta-hydroxycholesterol, which is formed from cholesterol by the enzyme cytochrome P450 3A4. This compound has a notably slow elimination rate, potentially due to its slow rate of 7-alpha-hydroxylation, suggesting its high plasma concentration might be due to increased synthesis rather than impaired clearance (Bodin et al., 2002). Additionally, 4-beta-hydroxycholesterol acts as a ligand for the nuclear receptor LXR, indicating its role in cellular signaling pathways (Nury et al., 2013).

Cholesterol and Bile Acid Metabolism

Cholesterol 7-alpha-hydroxylase is a key enzyme in the conversion of cholesterol to bile acids. Studies have shown that the metabolism of 4-beta, 7-alpha-dihydroxycholesterol involves specific enzymatic activities that significantly impact cholesterol and bile acid synthesis (Skrede et al., 1985). The presence and metabolism of these oxysterols in human serum can serve as indicators of hepatic bile acid synthesis, highlighting their role in cholesterol homeostasis (Oda et al., 1990).

Role in Liver X Receptor (LXR) Signaling

4-beta-hydroxycholesterol, through its action as an agonist of LXRs, influences the expression of genes involved in lipid metabolism, indicating its significant role in maintaining lipid homeostasis (Peet et al., 1998). This function is critical for the body's ability to manage dietary cholesterol and suggests a regulatory mechanism that involves this compound in response to cholesterol intake.

特性

IUPAC Name |

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEITZYUKMAAGFE-WTVYXJAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)

![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)

![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)

![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)

![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)